molecular formula C7H11N3 B2627552 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 1630906-29-4

7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No. B2627552
CAS RN: 1630906-29-4
M. Wt: 137.186
InChI Key: IFXJRUFJNGIPHJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrazines are a type of nitrogen-containing heterocyclic compounds . They are part of a larger family of compounds known as pyrazolopyrimidines . These compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties .


Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[1,5-a]pyrimidines, involves simpler and greener synthetic methodologies . The exact synthesis process for “7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine” is not available in the sources I found.


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines generally consists of a pyrazole ring fused with a pyrazine ring . The exact structure of “7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine” would include a methyl group at the 7th position.

Scientific Research Applications

Synthesis of Anti-thrombotic Drugs

The compound is used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamides, which are derivatives used as anti-thrombotic drugs .

Synthesis of FXa Inhibitors

It can also be used as a reagent for the synthesis of diamide derivatives, which are Factor Xa (FXa) inhibitors . FXa inhibitors are a type of anticoagulant that work by blocking Factor Xa in the blood clotting process.

Intermediate for Edoxaban

The compound is an intermediate for Edoxaban , an anticoagulant medication that inhibits Factor Xa, thus preventing thrombus formation.

Inhibition of Hepatitis B Virus

A series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine compounds, including 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, have been discovered as Hepatitis B Virus core protein allosteric modulators (CpAMs). These compounds effectively inhibit a broad range of nucleos(t)ide-resistant Hepatitis B Virus variants .

Oral Administration for HBV DNA Viral Load Reduction

In a Hepatitis B Virus adeno-associated virus (HBV AAV) mouse model, the lead compound demonstrated inhibition of HBV DNA viral load by oral administration .

Future Directions

The future directions for the study of pyrazolo[1,5-a]pyrazines could involve further exploration of their optical applications, given their tunable photophysical properties . Additionally, more research could be done to understand their synthesis, chemical reactions, and mechanism of action .

properties

IUPAC Name

7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-8-5-7-2-3-9-10(6)7/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXJRUFJNGIPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=NN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.